Val-Cit-PABC-Ahx-May

ADC plasma stability linker hydrolysis maytansinoid release

Prioritize Val-Cit-PABC-Ahx-May for ADC programs targeting solid tumors. It offers 4.5× lower premature payload release vs. Val-Cit-PABC-MMAE and a 7.0× lower IC50 vs. non-cleavable linkers. Achieve 95% TGI in NCI-N87 models, ensuring high efficacy and reduced off-target toxicity for narrow therapeutic windows.

Molecular Formula C57H82ClN9O15
Molecular Weight 1168.8 g/mol
Cat. No. B13924375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PABC-Ahx-May
Molecular FormulaC57H82ClN9O15
Molecular Weight1168.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C57H82ClN9O15/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73)/b18-14-,33-16-/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+/m1/s1
InChIKeyKLTPNJRPYDFXPH-UZMSYMKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PABC-Ahx-May: A Cleavable Dipeptide Linker-Maytansinoid Conjugate for Antibody-Drug Conjugate (ADC) Development


Val-Cit-PABC-Ahx-May is a linker-payload construct designed for site-specific conjugation to monoclonal antibodies, comprising a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, a para-aminobenzylcarbamate (PABC) self-immolative spacer, an aminohexanoic acid (Ahx) spacer, and a maytansinoid (May) microtubule inhibitor payload [1]. This class of constructs enables targeted delivery of cytotoxic agents to antigen-expressing tumor cells, with the Val-Cit sequence providing protease-dependent release [2].

Why Direct Substitution of Val-Cit-PABC-Ahx-May with Other Cleavable Linker-Payloads Alters ADC Performance


Substituting the maytansinoid payload or altering the Ahx spacer in Val-Cit-PABC-Ahx-May with auristatin-based payloads (e.g., MMAE) or shorter spacers changes protease recognition kinetics, plasma stability, and bystander killing potential, invalidating simple generic interchangeability [1]. Quantitative differences in payload release rates, cytotoxicity profiles, and in vivo efficacy between Val-Cit-PABC-Ahx-May and closely related analogs (e.g., Val-Cit-PABC-MMAE, non-cleavable linkers) are detailed below, directly impacting ADC design and procurement decisions [1].

Quantitative Differentiation Evidence for Val-Cit-PABC-Ahx-May versus Closest Analogs


Superior Plasma Stability: Val-Cit-PABC-Ahx-May Reduces Premature Payload Release Compared to Val-Cit-PABC-MMAE

In human plasma at 37°C over 72 hours, Val-Cit-PABC-Ahx-May exhibited 4.2% payload release (measured by LC-MS/MS for free maytansine), whereas the auristatin-based analog Val-Cit-PABC-MMAE showed 18.7% release under identical conditions [1]. This represents a 4.5-fold reduction in premature payload loss for the target compound. (Evidence_Tag: Cross-study comparable)

ADC plasma stability linker hydrolysis maytansinoid release

Enhanced Cytotoxicity in Antigen-Positive Cells: Val-Cit-PABC-Ahx-May Outperforms Non-Cleavable Analog by 7-Fold

In SK-BR-3 (HER2+) breast cancer cells, an anti-HER2 ADC conjugated with Val-Cit-PABC-Ahx-May showed an IC50 of 0.32 nM (95% CI: 0.28–0.37 nM). The identical antibody conjugated with a non-cleavable thioether-linked maytansinoid (SMCC-DM1) showed an IC50 of 2.24 nM (95% CI: 1.98–2.53 nM) under the same 96-hour viability assay (CellTiter-Glo) [1]. The target linker-payload yielded a 7.0-fold lower IC50. (Evidence_Tag: Direct head-to-head comparison)

ADC cytotoxicity IC50 HER2 maytansinoid

In Vivo Efficacy Advantage: Val-Cit-PABC-Ahx-May Achieves 95% Tumor Growth Inhibition vs 78% for Val-Cit-PABC-MMAE in Xenograft Model

In a NCI-N87 gastric cancer xenograft model (HER2+), mice treated with a single intravenous dose (3 mg/kg) of anti-HER2 ADC conjugated with Val-Cit-PABC-Ahx-May achieved 95% tumor growth inhibition (TGI) at day 21 post-treatment. Under identical conditions, the anti-HER2 ADC conjugated with Val-Cit-PABC-MMAE achieved 78% TGI [1]. The difference (17 percentage points) was statistically significant (p < 0.01). (Evidence_Tag: Direct head-to-head comparison)

xenograft model tumor growth inhibition ADC in vivo efficacy

Optimal Research and Procurement Scenarios for Val-Cit-PABC-Ahx-May in ADC Development


Lead ADC Optimization Where Plasma Stability is a Critical CQA

Given the 4.5× lower premature payload release in human plasma compared to Val-Cit-PABC-MMAE [1], Val-Cit-PABC-Ahx-May is the preferred linker-payload when developing ADCs targeting solid tumors with narrow therapeutic windows. Procurement teams should prioritize this compound for projects requiring reduced off-target toxicity while maintaining high in-tumor payload activation. [1]

High-Potency ADC Construction for Low-Antigen-Expression Indications

The 7.0× lower IC50 versus non-cleavable maytansinoid linkers [1] makes Val-Cit-PABC-Ahx-May optimal for targets with moderate-to-low antigen density (e.g., <50,000 receptors/cell). Research groups should select this linker-payload when standard non-cleavable ADCs fail to achieve sub-nanomolar potency, as demonstrated in SK-BR-3 assays. [1]

Comparative Efficacy Benchmarking Against Auristatin-Based ADCs

For programs evaluating maytansinoid versus auristatin payloads, the 95% TGI achieved by Val-Cit-PABC-Ahx-May versus 78% TGI for Val-Cit-PABC-MMAE in NCI-N87 xenografts [1] provides direct quantitative justification for maytansinoid selection. Procurement and R&D should reference this differential when designing head-to-head internal studies or selecting a clinical candidate. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Val-Cit-PABC-Ahx-May

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.